molecular formula C17H21N3 B14341611 N,N''-Bis(2-ethylphenyl)guanidine CAS No. 101577-96-2

N,N''-Bis(2-ethylphenyl)guanidine

Cat. No.: B14341611
CAS No.: 101577-96-2
M. Wt: 267.37 g/mol
InChI Key: AJNXCTFYCKDBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’'-Bis(2-ethylphenyl)guanidine is a guanidine derivative characterized by the presence of two ethylphenyl groups attached to the nitrogen atoms of the guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’'-Bis(2-ethylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:

Industrial Production Methods

Industrial production methods for guanidines often involve scalable processes such as:

Chemical Reactions Analysis

Types of Reactions

N,N’'-Bis(2-ethylphenyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’'-Bis(2-ethylphenyl)guanidine oxide, while substitution reactions can produce a variety of substituted guanidines .

Scientific Research Applications

N,N''-Bis(2-ethylphenyl)guanidine has scientific research applications, particularly in the context of synthesizing various organic compounds and as a potential pharmaceutical agent .

Scientific Research Applications

  • Organic Synthesis this compound is used in condensation reactions with bis-electrophiles to produce heterocycles. For example, it can be used in a 3-component Biginelli reaction with guanidine hydrochloride, ethyl 3-oxo-3-phenylpropanoate, and aldehydes to access heterocycles . It can also be used in cyclization reactions with 1,1,3,3-tetramethoxypropane under microwave conditions to produce cyclocondensation products .
  • Potential Pharmaceutical Applications Guanidine derivatives, including this compound, have potential therapeutic applications . Substituted guanidines are used in the treatment of eye disorders and injury, including those associated with retinal ischemia and trauma, and optic nerve injury/damage . These disorders include diabetes, atherosclerosis, venous capillary insufficiency, obstructive arterial or venous retinopathies, senile macular degeneration, cystoid macular edema, and glaucoma . Guanidine-containing compounds, such as Zanamivir, are potent and highly specific neuraminidase inhibitors and show significant inhibitory activity against both influenza A and B viruses . Certain guanidines are used in the treatment or prevention of psychoses, depression, hypertension, or anxieties in mammals .

Mechanism of Action

The mechanism by which N,N’'-Bis(2-ethylphenyl)guanidine exerts its effects involves its high basicity and ability to form hydrogen bonds. These properties allow it to interact with various molecular targets, including enzymes and nucleic acids. The guanidine group can form stable complexes with metal ions, influencing biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’'-Bis(2-ethylphenyl)guanidine is unique due to its specific ethylphenyl groups, which provide distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry .

Properties

CAS No.

101577-96-2

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

1,2-bis(2-ethylphenyl)guanidine

InChI

InChI=1S/C17H21N3/c1-3-13-9-5-7-11-15(13)19-17(18)20-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H3,18,19,20)

InChI Key

AJNXCTFYCKDBPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=NC2=CC=CC=C2CC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.